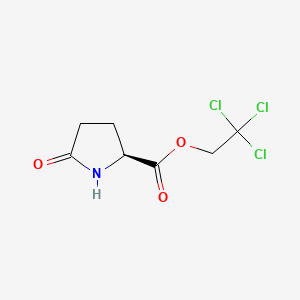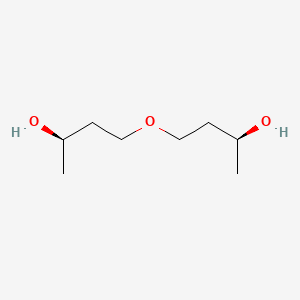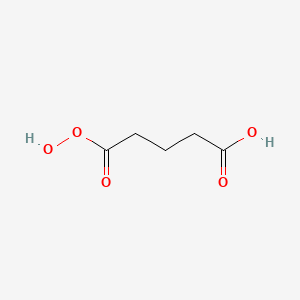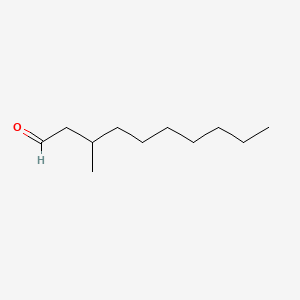
3-Methyldecan-1-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyldecan-1-al: is an organic compound with the molecular formula C11H22O . It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct odor and is often used in the fragrance industry. Its structure consists of a ten-carbon chain with a methyl group attached to the third carbon and an aldehyde group at the terminal carbon.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyldecan-1-al can be synthesized through various methods, including:
-
Oxidation of 3-Methyldecanol: : This method involves the oxidation of 3-methyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
-
Hydroformylation of 2-Methylnonene: : This method involves the hydroformylation of 2-methylnonene using a rhodium catalyst in the presence of carbon monoxide and hydrogen. The reaction yields a mixture of aldehydes, which can be separated and purified to obtain this compound.
Industrial Production Methods
In an industrial setting, this compound is often produced through the hydroformylation process due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : 3-Methyldecan-1-al can undergo oxidation to form 3-methyldecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to 3-methyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Nucleophilic Addition: : this compound can participate in nucleophilic addition reactions with reagents such as Grignard reagents (RMgX) to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 3-Methyldecanoic acid.
Reduction: 3-Methyldecanol.
Nucleophilic Addition: Secondary alcohols.
科学的研究の応用
3-Methyldecan-1-al has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
作用機序
The mechanism of action of 3-methyldecan-1-al involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is exploited in various biochemical assays and synthetic applications. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
類似化合物との比較
3-Methyldecan-1-al can be compared with other similar aldehydes, such as:
Decanal: A straight-chain aldehyde with ten carbon atoms. Unlike this compound, it lacks the methyl group on the third carbon.
2-Methyldecan-1-al: Similar to this compound but with the methyl group on the second carbon.
3-Methylundecan-1-al: An aldehyde with an additional carbon in the chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
77772-07-7 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
3-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h10-11H,3-9H2,1-2H3 |
InChIキー |
QLWNBLGQVMVTEI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


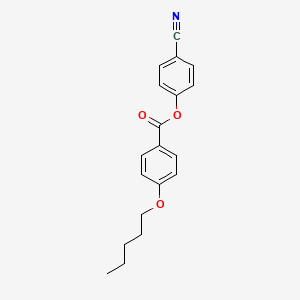

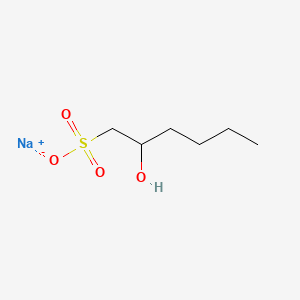
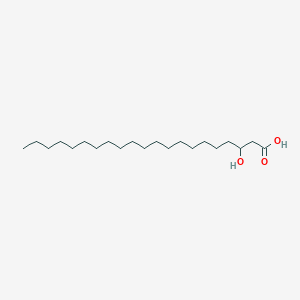

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
